N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide
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Description
Scientific Research Applications
Antimicrobial and Antiviral Properties
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide and similar compounds have shown promising results in antimicrobial and antiviral research. Studies reveal that some derivatives of this compound exhibit moderate mosquito-larvicidal and antibacterial activities against a range of pathogens, including Gram-positive and Gram-negative bacteria (Castelino et al., 2014). Another study highlights the synthesis and antiviral activity of thiazole C-nucleosides, demonstrating their potential in combating various viral infections, including herpes and parainfluenza viruses (Srivastava et al., 1977).
Anticancer and Antioxidant Activities
Compounds with the 1,3,4-thiadiazole core, including variations of this compound, have shown significant potential in cancer research. Several studies demonstrate the anticancer properties of these compounds, indicating their effectiveness against various cancer cell lines, including breast and leukemia cells (Tiwari et al., 2017). Additionally, some of these compounds possess antioxidant properties, which are critical in preventing oxidative stress, a factor in many diseases including cancer (Ahmad et al., 2012).
Synthesis and Structural Applications
This compound and its derivatives have been a focus in the field of synthetic chemistry, contributing to the development of new methodologies and structural analyses. Studies explore the synthesis of novel compounds using the 1,3,4-thiadiazole core, which could lead to the discovery of new pharmacological agents (Butler et al., 2000). These synthetic processes and the resulting compounds provide insights into the molecular structure and potential pharmaceutical applications.
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-15-11-7-6-10(14-13(17)9-4-3-5-9)8-12(11)16(2)20(15,18)19/h6-9H,3-5H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVIKAOEWXUIQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3CCC3)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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